molecular formula C60H111N3O6 B10860768 [(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate

[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate

Cat. No.: B10860768
M. Wt: 970.5 g/mol
InChI Key: LLTJKESWTCPZGG-IHTYGJSSSA-N
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Description

244cis is an ionizable cationic lipid that incorporates a piperazine structure. It is primarily used in the creation of lipid nanoparticles. These lipid nanoparticles, when formulated with 244cis and coated with an mRNA reporter gene, exhibit preferential accumulation in the lungs of mice. This compound has shown potential in reducing the levels of serum chemokine (C-C motif) ligand 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 244cis involves the incorporation of a piperazine structure into an ionizable cationic lipid. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to facilitate the creation of lipid nanoparticles.

Industrial Production Methods: Industrial production of 244cis involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The production process includes the use of high-purity reagents and solvents, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 244cis undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also occur, potentially affecting the ionizable nature of the compound.

    Substitution: Substitution reactions may involve the replacement of functional groups within the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in reactions with 244cis include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

244cis has a wide range of scientific research applications, including:

Mechanism of Action

244cis exerts its effects by facilitating the creation of lipid nanoparticles. These nanoparticles, when formulated with 244cis and coated with an mRNA reporter gene, preferentially accumulate in the lungs. The compound reduces the levels of serum chemokine (C-C motif) ligand 2, which is involved in inflammatory responses. The molecular targets and pathways involved include the interaction with lipid membranes and the delivery of genetic material to target cells .

Comparison with Similar Compounds

    SM-102: Another ionizable cationic lipid used in the creation of lipid nanoparticles.

    DLin-MC3-DMA: A lipid used in lipid nanoparticle formulations for drug delivery.

Comparison: 244cis is unique in its ability to preferentially accumulate in the lungs and reduce serum chemokine (C-C motif) ligand 2 levels. Compared to SM-102, 244cis shows a higher specificity for lung accumulation and a more significant reduction in inflammatory markers. DLin-MC3-DMA, while effective in drug delivery, does not exhibit the same level of specificity and efficacy in lung targeting as 244cis .

Properties

Molecular Formula

C60H111N3O6

Molecular Weight

970.5 g/mol

IUPAC Name

[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate

InChI

InChI=1S/C60H111N3O6/c1-4-7-10-13-22-31-40-55-67-58(64)43-34-25-16-19-28-37-46-61(47-38-29-20-17-26-35-44-59(65)68-56-41-32-23-14-11-8-5-2)49-52-63-53-50-62(51-54-63)48-39-30-21-18-27-36-45-60(66)69-57-42-33-24-15-12-9-6-3/h31-33,40-42H,4-30,34-39,43-57H2,1-3H3/b40-31-,41-32-,42-33-

InChI Key

LLTJKESWTCPZGG-IHTYGJSSSA-N

Isomeric SMILES

CCCCCC/C=C\COC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OC/C=C\CCCCCC)CCCCCCCCC(=O)OC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCOC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OCC=CCCCCCC)CCCCCCCCC(=O)OCC=CCCCCCC

Origin of Product

United States

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